1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine
Description
Properties
CAS No. |
922142-74-3 |
|---|---|
Molecular Formula |
C10H10F2N2O2 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F2N2O2/c11-8-5-7(14(15)16)6-9(12)10(8)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI Key |
ORLRWVXHYLIGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
- Pyrrolidine
- 2,6-Difluoro-4-nitroaniline
- Solvent (commonly ethyl acetate or ethanol)
-
- A mixture of pyrrolidine and 2,6-difluoro-4-nitroaniline is prepared in an appropriate solvent.
- The reaction is typically conducted at room temperature or slightly elevated temperatures (up to reflux conditions) for several hours.
Yield and Purity
The yield of this reaction can vary but has been reported to be as high as 76% under optimized conditions. Purification is often achieved through recrystallization or chromatography.
Another viable method for synthesizing 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine involves a condensation reaction where an amine reacts with a suitable fluorinated nitro compound.
Reaction Conditions
-
- Pyrrolidine
- 2,6-Difluoro-4-nitrobenzaldehyde (or similar)
-
- The pyrrolidine is mixed with the fluorinated nitro compound in a solvent such as ethanol or methanol.
- The mixture is heated under reflux for a specified duration until the reaction is complete.
Yield and Purity
This method has shown promising yields, often exceeding those from nucleophilic substitution reactions due to the direct formation of the C-N bond in a single step. Yields can reach upwards of 90% depending on reaction conditions and purification steps.
| Preparation Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | Pyrrolidine, 2,6-Difluoro-4-nitroaniline | Room temperature to reflux | Up to 76% |
| Condensation | Pyrrolidine, 2,6-Difluoro-4-nitrobenzaldehyde | Reflux in ethanol | Up to 90% |
Recent studies have highlighted various approaches to synthesize pyrrolidine derivatives effectively. For instance, advancements in reaction conditions have allowed for higher yields and purities while minimizing by-products. Additionally, the use of alternative solvents and catalysts has been explored to enhance reaction efficiency.
The preparation of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine can be efficiently achieved through nucleophilic substitution or condensation reactions. Each method presents unique advantages in terms of yield and purity, making them suitable for different synthetic routes depending on available resources and desired outcomes. Continued research into optimizing these methods will further enhance their applicability in pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2,6-Diamino-4-nitrophenyl)pyrrolidine.
Reduction: Formation of 1-(2,6-Difluoro-4-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine Cores
Compound A : 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Structure : Pyrrolidine substituted at position 1 with a 2,4-difluorophenyl group; additional 5-oxo and 3-carboxylic acid groups.
- Key Differences :
Compound B : 1-[1-Phenylcyclohexyl]pyrrolidine HCl (PCPY)
- Structure : Pyrrolidine linked to a phenylcyclohexyl group.
- Key Differences :
- Bulky cyclohexyl substituent increases lipophilicity, favoring blood-brain barrier penetration, unlike the nitroaromatic group in the target compound, which may limit CNS activity .
- Pharmacological Profile**: PCPY derivatives are associated with dissociative anesthetic effects, highlighting how substituent bulkiness and lipophilicity dictate receptor interactions .
Functional Group Influence on Reactivity and Bioactivity
Biological Activity
1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C11H12F2N2O2. Its structure features a pyrrolidine ring substituted with a 2,6-difluoro-4-nitrophenyl group, which is crucial for its biological activity.
The biological activity of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine is primarily attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing central nervous system (CNS) functions.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in inflammatory and metabolic pathways.
Antimicrobial Activity
Research indicates that 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, showcasing a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
Anticancer Properties
In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound showed promising cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
These results suggest that 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine may act as a potential anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound.
Study 1: Anticancer Activity Evaluation
A study conducted on the effects of 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine on MCF-7 cells demonstrated that treatment led to increased apoptosis rates compared to control groups. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The results indicated that pre-treatment with 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine significantly reduced markers of oxidative damage in neuronal cells exposed to hydrogen peroxide.
Q & A
Q. What are the established synthetic routes for 1-(2,6-Difluoro-4-nitrophenyl)pyrrolidine?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For SNAr, pyrrolidine reacts with 2,6-difluoro-4-nitrohalobenzene (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃, DMF, 80–100°C). Palladium-catalyzed methods, such as Suzuki-Miyaura coupling, may use boronic acid derivatives of pyrrolidine with fluorinated nitroaryl halides . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and reaction time (12–24 hours).
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic fluorine coupling patterns (e.g., doublets for ortho-fluorines).
- IR spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms the molecular formula (C₁₀H₉F₂N₂O₂).
Contaminants (e.g., unreacted halide precursors) are monitored via HPLC with UV detection at 254 nm .
Q. What solvents and reaction conditions optimize yield?
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while Pd-catalyzed reactions require anhydrous THF or toluene. Base selection (e.g., Cs₂CO₃ vs. K₃PO₄) affects substitution efficiency. Yields range from 40% (unoptimized SNAr) to 75% (catalyzed methods). Temperature control (<110°C) prevents nitro group decomposition .
Advanced Research Questions
Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SNAr reactions. Electron-withdrawing nitro and fluorine groups lower the LUMO energy of the aryl ring, accelerating substitution at the para position. Solvent effects (e.g., DMF’s dielectric constant) are simulated using the Polarizable Continuum Model (PCM) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Unexpected splitting in ¹⁹F NMR may arise from dynamic effects or impurities. Strategies include:
Q. What are the mechanistic implications of competing side reactions (e.g., ring-opening)?
Pyrrolidine’s ring stability under acidic/nucleophilic conditions is critical. Side reactions (e.g., ring-opening to form linear amines) are minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
